molecular formula C31H49N3S B12339284 1-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)-3-((1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl)thiourea

1-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)-3-((1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl)thiourea

Cat. No.: B12339284
M. Wt: 495.8 g/mol
InChI Key: QPGCMAOXBNQIEY-MPMJOJAYSA-N
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Description

1-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)-3-((1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl)thiourea is a useful research compound. Its molecular formula is C31H49N3S and its molecular weight is 495.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)-3-((1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl)thiourea is a complex thiourea derivative that has garnered attention for its potential biological activities. Thiourea and its derivatives are known for a variety of pharmacological properties including anticancer, antibacterial, antifungal, and antioxidant activities. This article reviews the biological activity of this specific compound based on available research findings.

Structure and Properties

The compound's structure features a thiourea moiety along with a complex phenanthrene backbone and a pyrrolidine-substituted cyclohexyl group. The presence of these functional groups is crucial for its biological activity. The molecular formula can be represented as C26H39N3S with a molecular weight of approximately 439.68 g/mol.

Anticancer Activity

Recent studies have indicated that thiourea derivatives possess significant anticancer properties. For instance:

  • Mechanism of Action : Thioureas may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis. This includes the modulation of angiogenesis and apoptosis pathways .
  • Efficacy : In vitro studies have demonstrated that certain thiourea derivatives exhibit low IC50 values against various cancer cell lines. For example, compounds similar to the one have shown IC50 values ranging from 1.5 to 20 µM against leukemia and solid tumor cell lines .

Antibacterial Activity

Thiourea derivatives are also recognized for their antibacterial effects:

  • Activity Spectrum : Compounds with long alkyl chains have shown enhanced antibacterial activity due to increased lipophilicity which aids in penetrating bacterial cell walls .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for certain thiourea derivatives have been reported as low as 135 µg/mL against Gram-positive bacteria like Staphylococcus aureus .

Antioxidant Activity

The antioxidant potential of thiourea derivatives is another area of interest:

  • Scavenging Activities : Thiourea compounds have demonstrated strong reducing potential when tested against free radicals such as DPPH and ABTS. For example, some derivatives showed IC50 values as low as 52 µg/mL in scavenging assays .

Case Studies

Several case studies highlight the biological efficacy of thiourea derivatives:

  • Study on Anticancer Activity : A derivative similar to the target compound was tested against pancreatic cancer cells and exhibited an IC50 of 3 µM, indicating potent anticancer activity .
  • Antibacterial Evaluation : Another study evaluated the antibacterial properties of a series of thiourea compounds against E. coli and reported MIC values ranging from 145 µg/mL to 200 µg/mL depending on the alkyl chain length .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity of these compounds to target proteins:

  • Binding Interactions : Docking simulations suggest that the thiourea moiety can effectively interact with active sites of various enzymes involved in bacterial resistance mechanisms and cancer cell signaling pathways .

Scientific Research Applications

Biological Applications

Thiourea derivatives are known for their diverse biological activities. The specific compound discussed here exhibits potential in several areas:

Anticancer Activity

Recent studies have demonstrated that thioureas can inhibit the growth of various cancer cell lines. For instance:

  • In vitro tests have shown that certain thiourea derivatives exhibit IC50 values in the low micromolar range against multiple cancer types.
  • Notably, some derivatives have been reported to reverse treatment resistance in cancer cells, indicating their potential as adjuvants in chemotherapy regimens .

Antimicrobial Properties

Thioureas have been explored for their antimicrobial effects. The compound under discussion may possess:

  • Bactericidal activity against both Gram-positive and Gram-negative bacteria.
  • Fungicidal properties , making it a candidate for agricultural applications as a pesticide .

Organocatalysis

Thiourea derivatives are also recognized for their role as organocatalysts in organic synthesis:

  • They facilitate various reactions including Michael additions and cross-coupling reactions.
  • Their ability to stabilize transition states makes them valuable in synthetic chemistry .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the efficacy of thiourea derivatives on MCF7 breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was attributed to the modulation of apoptosis-related proteins and cell cycle arrest .

Case Study 2: Antimicrobial Testing

In another study assessing the antimicrobial activity of thioureas, the compound was tested against several bacterial strains. Results showed a notable reduction in bacterial viability at concentrations as low as 5 µg/mL. This highlights its potential use in developing new antimicrobial agents .

Properties

Molecular Formula

C31H49N3S

Molecular Weight

495.8 g/mol

IUPAC Name

1-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]-3-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]thiourea

InChI

InChI=1S/C31H49N3S/c1-22(2)23-12-14-25-24(20-23)13-15-28-30(3,16-9-17-31(25,28)4)21-32-29(35)33-26-10-5-6-11-27(26)34-18-7-8-19-34/h12,14,20,22,26-28H,5-11,13,15-19,21H2,1-4H3,(H2,32,33,35)/t26-,27-,28-,30-,31+/m0/s1

InChI Key

QPGCMAOXBNQIEY-MPMJOJAYSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNC(=S)N[C@H]4CCCC[C@@H]4N5CCCC5)C

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNC(=S)NC4CCCCC4N5CCCC5)C

Origin of Product

United States

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